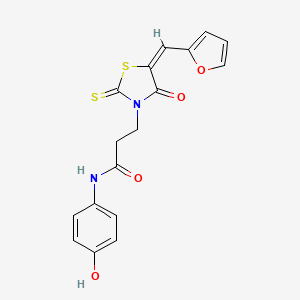
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide is a useful research compound. Its molecular formula is C17H14N2O4S2 and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazolidinone core, characterized by a furan moiety and an amide group. The synthesis typically involves multi-step reactions that include the formation of the thiazolidine ring and subsequent functionalization to introduce the furan and hydroxyphenyl groups.
Key Steps in Synthesis:
- Formation of the Thiazolidinone Core : Initial cyclization of thioamide and carbonyl compounds.
- Furan Substitution : Condensation reactions to integrate the furan moiety.
- Amide Formation : Coupling reactions to attach the hydroxyphenyl group.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Studies have shown that derivatives of thiazolidinones, including this compound, demonstrate significant antiproliferative effects on various cancer cell lines. For instance, derivatives with electron-donating groups have been linked to enhanced cytotoxicity against human leukemia cells.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 5e | 20 | K562 |
| 5f | 25 | HL-60 |
The mechanism of action appears to involve apoptosis induction, as evidenced by assays such as LDH release and flow cytometry analysis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. While some derivatives showed moderate activity against bacterial strains, others were less effective compared to established antibiotics.
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound includes high gastrointestinal absorption and moderate bioavailability, making it a candidate for oral administration.
Key Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Molecular Weight | 332.40 g/mol |
| Lipinski Rule | Yes |
| Bioavailability Score | 0.56 |
Case Studies
Several studies have focused on the biological activity of similar thiazolidinone compounds:
- Study on Anticancer Effects : A group of thiazolidinone derivatives demonstrated varying degrees of cytotoxicity across different cancer cell lines. The presence of specific substituents influenced their efficacy significantly .
- Antimicrobial Evaluations : Compounds with similar structural motifs were tested against various pathogens, revealing a spectrum of antimicrobial activity that suggests potential for further development in treating infections .
属性
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c20-12-5-3-11(4-6-12)18-15(21)7-8-19-16(22)14(25-17(19)24)10-13-2-1-9-23-13/h1-6,9-10,20H,7-8H2,(H,18,21)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKSRWZGDQYFIB-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













